Thiamethoxam
Overview
Description
Thiamethoxam is a systemic insecticide belonging to the neonicotinoid class. It is widely used in agriculture due to its broad-spectrum activity against various insect pests. This compound is known for its effectiveness in protecting crops such as rice, potatoes, and soybeans from insect damage. It was developed by Ciba-Geigy (now Syngenta) in 1991 and launched in 1998 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamethoxam can be synthesized through several methods. One common method involves reacting 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-chloromethyl thiazole in the presence of a solvent system comprising dimethylformamide (DMF), a phase transfer catalyst, and a base . Another method involves dissolving 3-methyl-4-nitroimidotetrahydro-1,3,5-oxadiazine and 2-chlorine-5-chloromethyl thiazole into a polar aprotic organic solvent, adding potassium iodide as a catalyst and potassium carbonate as an acid-binding agent, and stirring at normal temperature or under heating for 8 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, with the final product often undergoing recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Thiamethoxam undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be degraded through ozone catalytic oxidation, which involves the formation of intermediate products characterized by mass fragmentation patterns .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ozone, granular active carbon, and various catalysts. Conditions such as pH, temperature, and reaction time are optimized to achieve efficient degradation or transformation of this compound .
Major Products Formed: The major products formed from the reactions of this compound include various degradation intermediates, which can be identified through techniques such as gas chromatography-mass spectrometry (GC-MS) .
Scientific Research Applications
Thiamethoxam has a wide range of scientific research applications:
Agriculture: It is used to improve crop yield and drought resistance.
Environmental Science: Research focuses on the degradation pathways and environmental impact of this compound, particularly its effects on non-target organisms such as bees.
Mechanism of Action
Thiamethoxam exerts its effects by disrupting the nervous system of insects. It selectively inhibits the nicotinic acetylcholinesterase receptor in the central nervous system of insects, blocking normal nerve conduction and leading to paralysis and eventual death. This mode of action makes this compound highly effective against a wide range of insect pests.
Comparison with Similar Compounds
Thiamethoxam is part of the neonicotinoid class of insecticides, which includes compounds such as imidacloprid, clothianidin, and acetamiprid. Compared to these compounds, this compound has unique properties:
Properties
Molecular Formula |
C8H10ClN5O3S |
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Molecular Weight |
291.72 g/mol |
IUPAC Name |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3 |
InChI Key |
NWWZPOKUUAIXIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |
Color/Form |
Crystalline powder Light brown granules |
density |
1.57 at 20 °C |
melting_point |
139.1 °C |
solubility |
In acetone 48, ethyl acetate 7.0, dichloromethane 110, toluene 0.680, methanol 13, n-octanol 0.620, hexane <0.001 (all in g/L) In water, 4.1X10+3 mg/L at 25 °C |
vapor_pressure |
6.6X10-6 mPa /4.95X10-11 mm Hg/ at 25 °C |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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